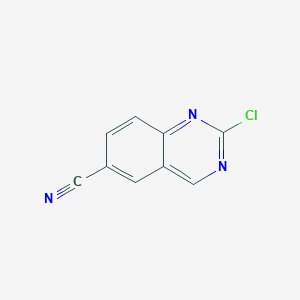

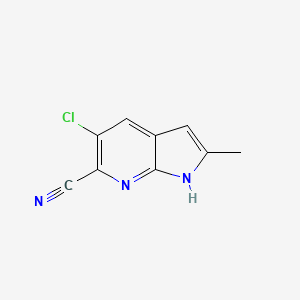

2-Chloroquinazoline-6-carbonitrile

Übersicht

Beschreibung

2-Chloroquinazoline-6-carbonitrile is an organic compound. It is a versatile synthetic intermediate used in various organic transformations .

Synthesis Analysis

The synthesis of 2-Chloroquinazoline-6-carbonitrile and its derivatives has been a subject of research. A recent study highlighted the use of a novel recyclable nano-catalyst of magnetic modified graphene oxide supported with copper for the green synthesis of quinazoline derivatives .

Molecular Structure Analysis

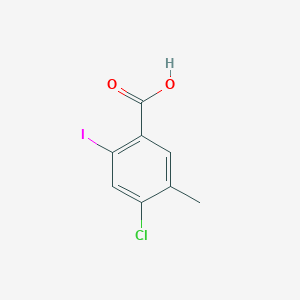

The molecular formula of 2-Chloroquinazoline-6-carbonitrile is C9H4ClN3 . The exact mass and monoisotopic mass of the compound are 189.0093699 g/mol .

Chemical Reactions Analysis

2-Chloroquinazoline-6-carbonitrile can undergo various chemical reactions. For instance, it can participate in metal-catalyzed cross-coupling reactions to form novel polysubstituted derivatives .

Wissenschaftliche Forschungsanwendungen

Metal-Catalyzed Cross-Coupling Reactions

2-Chloroquinazoline-6-carbonitrile: serves as a versatile intermediate in metal-catalyzed cross-coupling reactions. These reactions are pivotal for creating complex molecules with potential applications in pharmaceuticals and materials science . For instance, it can undergo Suzuki-Miyaura and Heck cross-coupling reactions to yield novel polysubstituted derivatives.

Synthesis of Polycarbo- and Polyheteroatom-Substituted Derivatives

The compound is used to efficiently functionalize presynthesized halogenated quinazolinones and quinazolines via metal-catalyzed cross-coupling reactions. This leads to the formation of novel polycarbo- or polyheteroatom-substituted derivatives, which are significant in the development of new pharmaceutical agents .

Ghrelin and Vasopressin Receptor Antagonists

Specific derivatives of 2-Chloroquinazoline-6-carbonitrile have been found to act as antagonists for ghrelin and vasopressin V1b receptors. These receptors play a role in various physiological processes, including stress response, and thus, compounds targeting them have therapeutic potential .

Tyrosine Kinase Inhibition

Derivatives of this compound, such as Lapatinib , are used as oral dual tyrosine kinase inhibitors. They target both EGFR and HER2 to inhibit the proliferation of breast cancer cells, showcasing the compound’s role in cancer therapy .

Aurora A Kinase Inhibition

The compound is also a precursor for the synthesis of selective inhibitors of Aurora A kinase. These inhibitors are crucial for cancer research as they can potentially halt the growth of cancerous cells .

Angiogenesis Inhibition

Another derivative, CP-724,714 , is a selective ErbB2 angiogenesis inhibitor under investigation for the treatment of breast, ovarian, and other types of cancer. This highlights the compound’s application in developing new cancer treatments .

Development of Novel Pharmaceuticals

The structural versatility of 2-Chloroquinazoline-6-carbonitrile allows for the development of a wide range of pharmaceuticals. Its derivatives can be tailored to target various biological pathways, making it a valuable tool in drug discovery and development .

Material Science Applications

Beyond pharmaceuticals, the compound’s derivatives, obtained through cross-coupling reactions, have applications in material science. They can be used to create novel materials with specific properties for technological advancements .

Zukünftige Richtungen

The future directions of research on 2-Chloroquinazoline-6-carbonitrile could involve further exploration of its synthesis, chemical reactions, and potential applications. There is also a need for more detailed studies on its safety and hazards. The compound’s mechanism of action and its physical and chemical properties could also be areas of future research .

Eigenschaften

IUPAC Name |

2-chloroquinazoline-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClN3/c10-9-12-5-7-3-6(4-11)1-2-8(7)13-9/h1-3,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYKRCUFKBKTGAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=NC=C2C=C1C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloroquinazoline-6-carbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4R)-4-[(3R,5S,8S,9S,10R,13R,14S,17R)-6-Ethenyl-3-hydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1436002.png)

![[1-(difluoromethyl)-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B1436006.png)

![(2S)-1-[(2S)-2-[[(1R)-1-Carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B1436009.png)